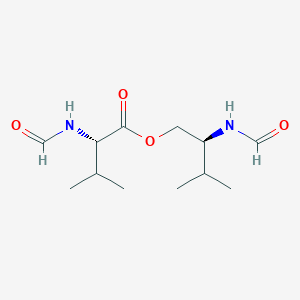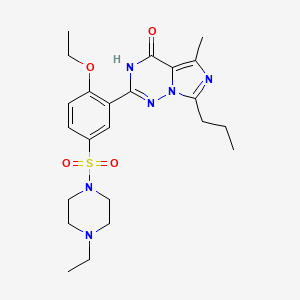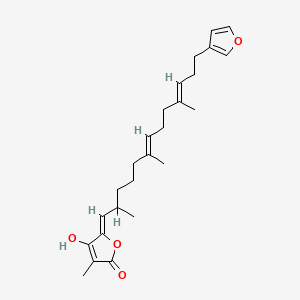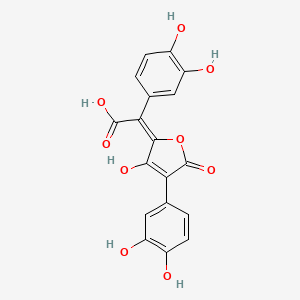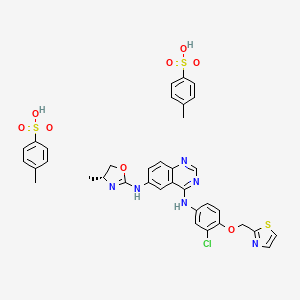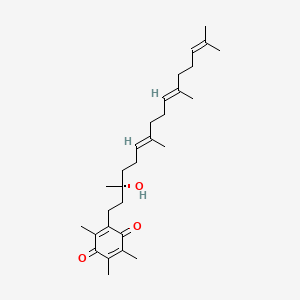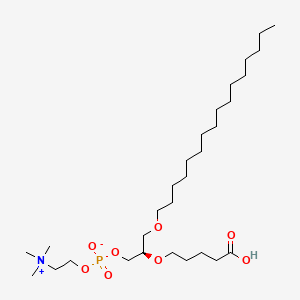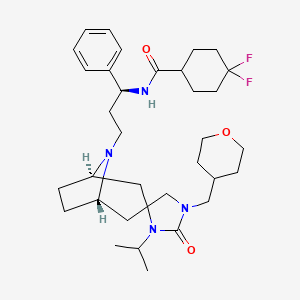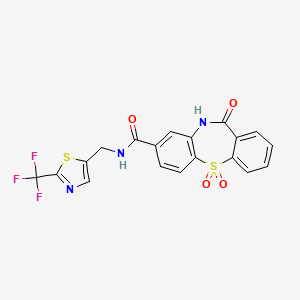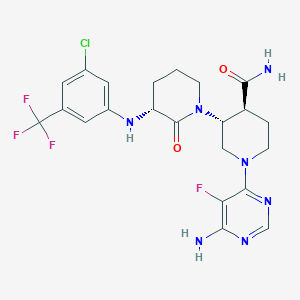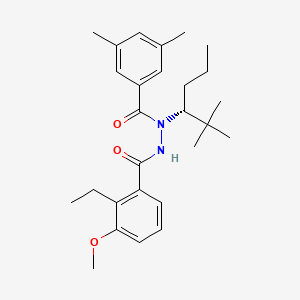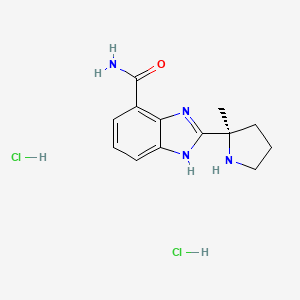
VPC-3033
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VPC-3033 is an androgen receptor antagonist. It acts by inhibiting the LNCaP cell line as well as cell lines with wild-type androgen receptor.
Aplicaciones Científicas De Investigación
Virtual Pharmaceutical Companies (VPCs) in R&D Collaborations : VPCs are flexible concepts in R&D collaborations within the pharmaceutical industry, comprising teams of experienced managers, and are distinct from traditional R&D companies. They offer an innovative approach to tackling challenges in pharmaceutical development (Forster, Stegmaier, Spycher, & Seeger, 2014).
Visual Predictive Check (VPC) in Pharmaceutical Research : The VPC is a diagnostic tool used for evaluating the performance of population pharmacokinetics (PK) and pharmacodynamics (PD) models. It involves comparing observed data to simulated data in a visual format, aiding in the diagnosis of model specifications, especially concerning random effects models (Bergstrand, Hooker, Wallin, & Karlsson, 2011).
Application of VPC in Models with Time-Varying Input Function : In the context of nonlinear mixed-effects models, the VPC is used to ensure the model accurately represents observed data variability and trends. This is particularly challenging in models with time-varying input functions, where mismatches between simulated parameters and individual input functions can occur (Largajolli, Bertoldo, Campioni, & Cobelli, 2015).
Enhancements to the Visual Predictive Check : Extensions and improvements to the traditional VPC have been proposed to facilitate a more objective and adequate evaluation of model performance, such as the Quantified Visual Predictive Check (QVPC) and the Bootstrap Visual Predictive Check (BVPC) (Post, Freijer, Ploeger, & Danhof, 2008).
Propiedades
Número CAS |
110763-24-1 |
|---|---|
Nombre del producto |
VPC-3033 |
Fórmula molecular |
C21H14O2 |
Peso molecular |
298.34 |
Nombre IUPAC |
10-(3-hydroxybenzylidene)anthracen-9(10H)-one |
InChI |
InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H |
Clave InChI |
KGQNBZACENOOOR-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C=CC=C2)/C(C3=C1C=CC=C3)=C/C4=CC(O)=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VPC-3033; VPC 3033; VPC3033; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



